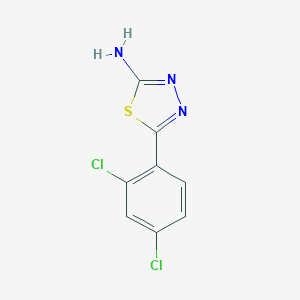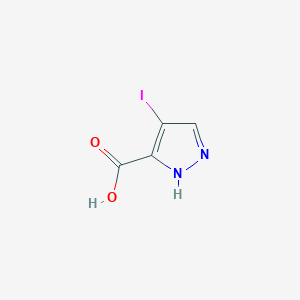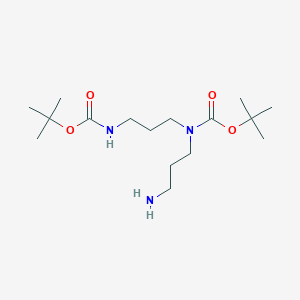
1,5-Bis-Boc-1,5,9-triazanonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,5-Bis-Boc-1,5,9-triazanonane” is a linker containing two Boc-protected amino groups and a terminal amine . The chemical formula is C16H33N3O4 and the molecular weight is 331.45 g/mol .
Synthesis Analysis
The Boc groups in “1,5-Bis-Boc-1,5,9-triazanonane” can be deprotected under mild acidic conditions to form free amines . It has been used as a building block for the construction of various linkers, dendrimers, and chelators .
Molecular Structure Analysis
The molecule contains a total of 55 bonds. There are 22 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 2 (thio-) carbamate(s) (aliphatic), and 1 primary amine(s) (aliphatic) .
Chemical Reactions Analysis
The terminal amine in “1,5-Bis-Boc-1,5,9-triazanonane” is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Physical And Chemical Properties Analysis
The chemical formula of “1,5-Bis-Boc-1,5,9-triazanonane” is C16H33N3O4 and the molecular weight is 331.50 .
Applications De Recherche Scientifique
“1,5-Bis-Boc-1,5,9-triazanonane” is a linker containing two Boc-protected amino groups and a terminal amine . The Boc groups can be deprotected under mild acidic conditions to form the free amines . The terminal amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This compound is reagent grade and is used for research purposes .
“1,5-Bis-Boc-1,5,9-triazanonane” is a linker containing two Boc-protected amino groups and a terminal amine . The Boc groups can be deprotected under mild acidic conditions to form the free amines . The terminal amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This compound is reagent grade and is used for research purposes .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O4/c1-15(2,3)22-13(20)18-10-8-12-19(11-7-9-17)14(21)23-16(4,5)6/h7-12,17H2,1-6H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTHUYVAYIKJPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCN)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis-Boc-1,5,9-triazanonane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

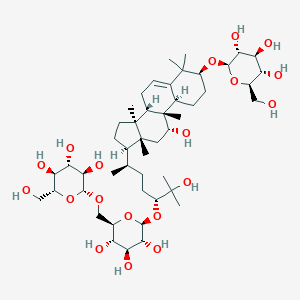
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)
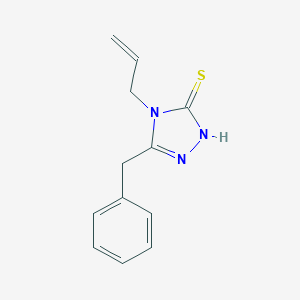
![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
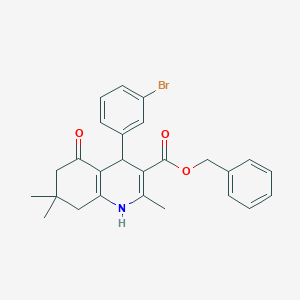
![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)
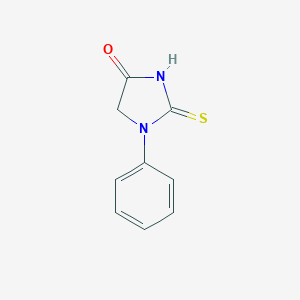
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
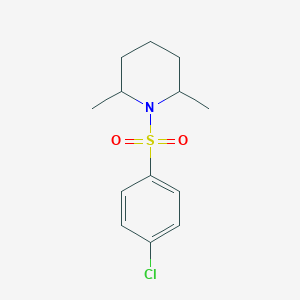
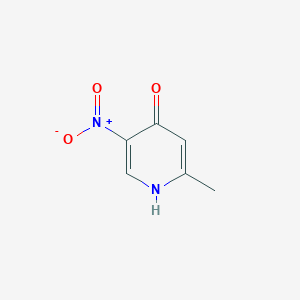
![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)
